4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
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Overview
Description
4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C₁₃H₂₁ClO₂ and a molecular weight of 244.758 g/mol It is characterized by its spiro structure, which includes a bicycloheptane ring fused to a dioxolane ring
Preparation Methods
The synthesis of 4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the reaction of camphor with 3-chloro-1,2-propanediol . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the spiro compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Reagents and Conditions: Common reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology and Medicine:
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The spiro structure may also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis.
Bicyclo[2.2.1]heptane derivatives: These compounds share structural similarities and may exhibit comparable chemical properties.
4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[22
Properties
CAS No. |
65136-84-7 |
---|---|
Molecular Formula |
C13H21ClO2 |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
4-(chloromethyl)-1',7',7'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C13H21ClO2/c1-11(2)9-4-5-12(11,3)13(6-9)15-8-10(7-14)16-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
VANNDJWVQQQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3(C2)OCC(O3)CCl)C)C |
Origin of Product |
United States |
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